2-Bromobenzo[B]thiophene

Catalog No.
S750282
CAS No.
5394-13-8
M.F
C8H5BrS
M. Wt
213.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzo[B]thiophene

CAS Number

5394-13-8

Product Name

2-Bromobenzo[B]thiophene

IUPAC Name

2-bromo-1-benzothiophene

Molecular Formula

C8H5BrS

Molecular Weight

213.1 g/mol

InChI

InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

WIFMYMXKTAVDSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Br

Precursor for Pharmaceutical Development:

2-Bromobenzo[b]thiophene is a crucial intermediate in the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds hold significant potential in drug discovery due to their diverse biological activities. Studies have shown the effectiveness of 2-Bromobenzo[b]thiophene derivatives in targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

2-Bromobenzo[B]thiophene is a halogenated aromatic compound characterized by the presence of a bromine atom attached to the benzo[b]thiophene structure, which consists of a benzene ring fused to a thiophene ring. The chemical formula for 2-bromobenzo[b]thiophene is C8_{8}H5_{5}BrS, and its molecular weight is approximately 215.09 g/mol. This compound exhibits unique electronic properties due to the presence of both sulfur and bromine, making it an interesting candidate for various

2-Bromobenzo[b]thiophene is likely to exhibit some of the hazards associated with aromatic bromides. This may include:

  • Skin and eye irritation: Contact with the skin or eyes can cause irritation.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory system.
  • Environmental hazard: As with many organic compounds, improper disposal can harm the environment.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with phenylboronic acid to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic rings .
  • Reduction Reactions: Under certain conditions, 2-bromobenzo[b]thiophene can be reduced to yield benzo[b]thiophene or other derivatives .

The synthesis of 2-bromobenzo[b]thiophene can be achieved through various methods:

  • Electrophilic Cyclization: One approach involves the electrophilic cyclization of alkynyl thioanisoles using sulfur-based reagents, which can yield substituted benzo[b]thiophenes including 2-bromobenzo[b]thiophene .
  • Bromination of Benzo[b]thiophene: Direct bromination of benzo[b]thiophene using bromine or brominating agents can selectively introduce a bromine atom at the 2-position .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the formation of 2-bromobenzo[b]thiophene from various precursors.

2-Bromobenzo[B]thiophene finds applications in several fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: It serves as a building block for synthesizing advanced materials with tailored properties.
  • Pharmaceuticals: The compound and its derivatives are explored for their potential therapeutic applications due to their biological activities.

Interaction studies involving 2-bromobenzo[b]thiophene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that this compound can form stable complexes with various amines and other nucleophiles, leading to diverse substitution products. These interactions are crucial for understanding its role in synthetic organic chemistry and potential biological mechanisms .

Several compounds share structural similarities with 2-bromobenzo[b]thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Benzo[b]thiopheneParent structure without bromineBaseline for comparison; exhibits aromaticity
3-Bromo-2-nitrobenzo[b]thiopheneNitro group at position 3Displays different reactivity patterns due to nitro group
4-Bromo-3-methylbenzo[b]thiopheneMethyl group at position 3Alters electronic properties compared to 2-bromobenzo[b]thiophene
2-Chlorobenzo[b]thiopheneChlorine instead of bromineSimilar reactivity but different halogen effects

The uniqueness of 2-bromobenzo[b]thiophene lies in its specific combination of electronic properties imparted by both the bromine atom and the thiophene ring, which influences its reactivity and potential applications in organic synthesis and material science.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-13-8

Wikipedia

2-Bromobenzo[b]thiophene

Dates

Modify: 2023-08-15

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